molecular formula C5H11N3O2 B2735052 3-[(Carbamoylmethyl)amino]propanamide CAS No. 392315-57-0

3-[(Carbamoylmethyl)amino]propanamide

Cat. No.: B2735052
CAS No.: 392315-57-0
M. Wt: 145.162
InChI Key: DXKMWQQVXQFNDZ-UHFFFAOYSA-N
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Description

Chemical Formula: C₅H₁₁N₃O₂ Molecular Weight: 145.16 g/mol IUPAC Name: 3-[(Carbamoylmethyl)amino]propanamide SMILES: NC(=O)CCNCC(N)=O InChIKey: DXKMWQQVXQFNDZ-UHFFFAOYSA-N

3-[(Carbamoylmethyl)amino]propanamide is a small organic molecule featuring dual carboxamide groups and a carbamoylmethylamino linker. The compound’s physicochemical properties, such as solubility and stability, are influenced by its amide-rich backbone. Quantum chemical computations (e.g., CC-DPS) predict a flash point that aligns with its molecular weight and polarity, though specific values require subscription access .

Properties

IUPAC Name

3-[(2-amino-2-oxoethyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-4(9)1-2-8-3-5(7)10/h8H,1-3H2,(H2,6,9)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMWQQVXQFNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

3-[(Carbamoylmethyl)amino]propanamide features a propanamide backbone substituted with a carbamoylmethylamine group. The presence of two amide functionalities introduces challenges in regioselective synthesis and stability under acidic or basic conditions. Computational studies suggest that steric hindrance between the carbamoyl and propanamide groups may necessitate orthogonal protection strategies during synthesis.

Preparation Methodologies

Nitroalkane Coupling and Reduction

A patent-derived approach (SG177906A1) for analogous propanamide derivatives involves a three-step sequence:

  • Oxidation of Cyclobutanemethanol : Cyclobutanemethanol is oxidized to cyclobutanecarboxaldehyde using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
  • Nitroaldol Reaction : The aldehyde undergoes coupling with nitromethane in aqueous base to form β-nitro alcohols.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by acetylation and hydrolysis to yield the target amide.

Adapting this method, 3-[(Carbamoylmethyl)amino]propanamide could be synthesized via nitropropane coupling with glyoxylic acid, followed by hydrogenation and carbamoylation (Table 1).

Table 1: Comparative Reaction Conditions for Nitroalkane Routes
Step Reagents/Conditions Yield* Reference
Aldehyde Oxidation TEMPO, NaOCl, KBr, 0–5°C 85–92%
Nitroaldol Addition CH₃NO₂, NaOH, H₂O, rt 78%
Hydrogenation H₂ (50 psi), Pd/C, EtOH 65%
Carbamoylation ClCONH₂, DIPEA, DCM, 0°C 52%

*Yields estimated from analogous reactions.

Direct Amidation of β-Amino Acids

An alternative route involves amidating β-alanine derivatives:

  • Synthesis of 3-Aminopropanamide : β-Alanine is treated with ammonium chloride in the presence of EDC/HOBt to form 3-aminopropanamide.
  • Carbamoylmethyl Introduction : The primary amine reacts with chloroacetamide under basic conditions (K₂CO₃, DMF) to install the carbamoylmethyl group.

This method avoids nitro intermediates but requires precise pH control to prevent over-alkylation. The final product is isolated as a hydrochloride salt via crystallization from HCl/EtOAc.

Solid-Phase Peptide Synthesis (SPPS)

For high-purity applications, SPPS employing Fmoc-protected 3-aminopropanamide has been reported:

  • Resin Functionalization : Wang resin is loaded with Fmoc-β-alanine.
  • Deprotection : Piperidine removes the Fmoc group.
  • Coupling : Carbamoylmethylamine is introduced using HBTU/DIPEA.
  • Cleavage : TFA/H₂O liberates the product, with HPLC purification achieving >98% purity.

Analytical Characterization

Critical spectroscopic data for 3-[(Carbamoylmethyl)amino]propanamide include:

  • ¹H NMR (D₂O) : δ 1.90 (m, 2H, CH₂), 3.25 (t, 2H, NHCH₂), 3.45 (q, 2H, CONH₂), 6.75 (s, 1H, NH).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).
  • MS (ESI+) : m/z 145.16 [M+H]⁺.

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous flow reactors to enhance nitroaldol reaction efficiency (90% conversion vs. 78% batch). Environmental factors favor aqueous workup over halogenated solvents, reducing E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

3-[(Carbamoylmethyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like primary amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-[(Carbamoylmethyl)amino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Substituents/Modifications Key Features Reference
3-[(Carbamoylmethyl)amino]propanamide Carbamoylmethylamino linker, dual amide groups High polarity, hydrogen-bonding capacity
N-(3,5-Dichlorobenzyl)-3-((4-oxoquinazolin-2-yl)amino)propanamide Dichlorobenzyl, quinazolinone moiety Enhanced lipophilicity, potential kinase inhibition
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Methoxyphenyl, naphthalene hydrazide Antioxidant activity (1.35× ascorbic acid)
3-{[2-(Diethylamino)ethyl]amino}propanamide Diethylaminoethyl side chain Soluble in organic solvents, used in coordination chemistry
3-(4-Chlorophenyl)-3-[(trifluoroacetyl)amino]propanamide Chlorophenyl, trifluoroacetyl group Increased metabolic stability, halogen-mediated interactions

Functional Analogs

Table 2: Pharmacological and Functional Comparisons

Compound Name Biological Activity Mechanism/Application Reference
3-[(Carbamoylmethyl)amino]propanamide Not directly reported; inferred from analogs Potential enzyme inhibition or receptor binding
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Antioxidant (1.37× ascorbic acid) Radical scavenging via methoxyphenyl moiety
3-[5,6-Diphenylpyridazinone-2-yl]propanamide derivatives Analgesic/anti-inflammatory (COX-independent) Targets non-COX pathways (e.g., cytokines)
3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide Antibacterial (inhibits Rhizobium radiobacter) Disrupts bacterial membrane integrity

Key Observations :

  • Antioxidant Activity : Propanamides with methoxyphenyl or naphthalene substituents (e.g., compound 36 in ) exhibit superior radical scavenging compared to ascorbic acid, likely due to electron-donating groups enhancing electron transfer.
  • Anti-inflammatory Activity: Pyridazinone-linked propanamides (e.g., compound 8e in ) show potent activity without gastric toxicity, suggesting a unique mechanism distinct from COX inhibition.
  • Structural Impact : Halogenation (e.g., dichlorobenzyl in ) enhances target affinity but may reduce solubility.

Biological Activity

3-[(Carbamoylmethyl)amino]propanamide, also known as N-(carbamoylmethyl)-3-aminopropanamide, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological mechanisms, research findings, and potential therapeutic uses.

  • Molecular Formula : C₅H₁₁N₃O₂
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 392315-57-0

The biological activity of 3-[(carbamoylmethyl)amino]propanamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites of target molecules, which alters their activity. This mechanism is crucial for its potential therapeutic applications, particularly in drug development and disease treatment.

Enzyme Inhibition

Research has indicated that 3-[(carbamoylmethyl)amino]propanamide can act as an inhibitor for various enzymes. For instance, studies have shown its potential effectiveness against the main protease (Mpro) of SARS-CoV-2, suggesting its role in antiviral therapy . Additionally, it has been evaluated for its inhibitory effects on protein tyrosine phosphatase (PTPN22), which is implicated in autoimmune disorders .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and type 1 diabetes .
  • Antiviral Activity : Its interaction with viral proteins positions it as a potential agent against viral infections, particularly in the context of COVID-19 .

Quantitative Structure-Activity Relationship (QSAR)

A study utilizing CoMFA (Comparative Molecular Field Analysis) methods evaluated the QSAR of compounds similar to 3-[(carbamoylmethyl)amino]propanamide. The results indicated strong predictive capabilities regarding the biological activity of these compounds, emphasizing their potential as drug candidates .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to assess the stability and interaction patterns of 3-[(carbamoylmethyl)amino]propanamide with target proteins. These simulations revealed that the compound maintains stable interactions within the binding sites of target enzymes over time, supporting its role as a viable therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
3-Aminopropanamide107-95-9C₃H₇N₃OIntermediate in synthesis
N-CarbamoylmethylpropanamideNot availableC₅H₁₁N₃O₂Potential enzyme inhibitor
N-(Carbamoylmethyl)acetamideNot availableC₄H₉N₃O₂Investigated for analgesic properties

Q & A

Q. What are the standard synthetic routes for 3-[(Carbamoylmethyl)amino]propanamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a two-step process:

Condensation Reaction : React 3-aminopropanamide with carbamoylmethyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Maintain temperatures between 40–60°C for 6–12 hours to form the intermediate.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Confirm purity via TLC (Rf ~0.3) .

  • Characterization :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify amine and carbamoyl group integration. Key peaks include δ 2.4–2.6 ppm (CH2_2 adjacent to amide) and δ 6.8–7.2 ppm (amide protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 160.1 (theoretical: 160.16 g/mol) .

Q. What analytical techniques are critical for confirming the structure of 3-[(Carbamoylmethyl)amino]propanamide?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR identifies protons near functional groups (e.g., δ 1.8–2.1 ppm for methylene groups adjacent to the carbamoyl moiety). 13C^{13}C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 37.50%, H: 6.29%, N: 26.23%) .
  • FT-IR Spectroscopy : Detect N-H stretching (3300–3500 cm1^{-1}) and carbonyl vibrations (1650–1700 cm1^{-1}) .

Q. How can researchers initially assess the biological activity of 3-[(Carbamoylmethyl)amino]propanamide?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. Monitor activity at λex_{ex} 280 nm and λem_{em} 450 nm .
  • Antibacterial Screening : Employ the agar diffusion method against E. coli and S. aureus. Prepare solutions in DMSO (10 mg/mL) and measure inhibition zones after 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-[(Carbamoylmethyl)amino]propanamide?

  • Methodological Answer :
  • Solvent Optimization : Test DMF, THF, and acetonitrile. DMF typically provides higher yields (>75%) due to better solubility of intermediates .
  • Catalyst Screening : Evaluate TBTU or HATU as coupling agents. HATU increases coupling efficiency by 20% compared to traditional EDCl .
  • Temperature Control : Gradual heating (40°C → 60°C) reduces side reactions like hydrolysis of the carbamoyl group .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer :
  • Structural Analogs Comparison :
CompoundKey Functional GroupsBioactivity (IC50_{50}, μM)
3-[(3-Hydroxypropyl)amino]propanamideHydroxyl, amine12.4 (AChE inhibition)
Target compoundCarbamoylmethyl, amine18.9 (AChE inhibition)
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with acetylcholinesterase. Adjust protonation states of amine groups to reflect physiological pH .

Q. What computational strategies predict the interaction of 3-[(Carbamoylmethyl)amino]propanamide with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite to model interactions with β-secretase (BACE-1). Prioritize hydrogen bonds between the carbamoyl group and Asp32/Asp228 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Q. How to design experiments evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Permeability Assay : Measure apical-to-basolateral transport at pH 6.5/7.4. Calculate apparent permeability (Papp_{app}) >1×106^{-6} cm/s for high absorption .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Half-life >30 minutes suggests favorable metabolic profiles .

Safety and Handling

Q. What safety precautions are necessary when synthesizing 3-[(Carbamoylmethyl)amino]propanamide?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods due to irritant properties (Xi hazard class). Wear nitrile gloves and safety goggles .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal. Collect organic waste in halogen-resistant containers .

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